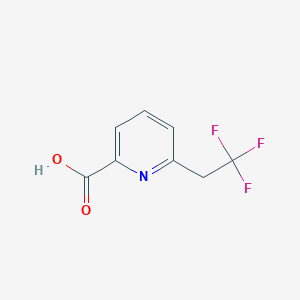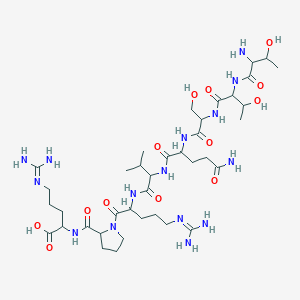
(Gln18)-PF4 (15-22) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Gln18)-PF4 (15-22) (humain) est un fragment peptidique dérivé du facteur plaquettaire 4 humain (PF4). Le PF4 est une petite cytokine appartenant à la famille des chimiokines CXC, principalement libérée par les plaquettes pendant la coagulation sanguine. Le fragment peptidique (Gln18)-PF4 (15-22) englobe les acides aminés 15 à 22 de la protéine PF4, en commençant par la glutamine en position 18. Ce fragment spécifique a été étudié pour ses activités biologiques potentielles et ses interactions avec d'autres molécules.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (Gln18)-PF4 (15-22) (humain) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique les étapes suivantes :
Chargement de la résine : Le premier acide aminé (C-terminal) est attaché à la résine.
Déprotection : Le groupe protecteur sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.
Couplage : Le prochain acide aminé, protégé à son groupe amino, est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le peptide libre.
Méthodes de production industrielle
Pour une production à grande échelle, des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant un rendement et une pureté élevés du peptide. De plus, des techniques de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour isoler le peptide souhaité de tout produit secondaire ou impureté.
Analyse Des Réactions Chimiques
Types de réactions
(Gln18)-PF4 (15-22) (humain) peut subir diverses réactions chimiques, notamment :
Oxydation : Le peptide peut être oxydé, en particulier au niveau des résidus de méthionine s'ils sont présents.
Réduction : Les ponts disulfure, s'il y en a, peuvent être réduits en thiols libres.
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour étudier les relations structure-activité.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.
Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.
Substitution : Des techniques de mutagenèse dirigée ou de modification chimique sont employées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction donnera des thiols libres à partir des ponts disulfure.
Applications De Recherche Scientifique
(Gln18)-PF4 (15-22) (humain) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.
Biologie : Étudié pour son rôle dans l'agrégation plaquettaire et l'interaction avec d'autres chimiokines.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans la modulation des réponses immunitaires et de l'inflammation.
Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon dans l'analyse des peptides.
Mécanisme d'action
Le mécanisme d'action de (Gln18)-PF4 (15-22) (humain) implique son interaction avec des récepteurs spécifiques à la surface des cellules cibles. Cette interaction peut déclencher diverses voies de signalisation intracellulaire, conduisant à des effets biologiques tels que l'agrégation plaquettaire, la chimiotaxie et la modulation des réponses immunitaires. Le peptide peut également interagir avec d'autres chimiokines, augmentant ou inhibant leurs activités.
Mécanisme D'action
The mechanism of action of (Gln18)-PF4 (15-22) (human) involves its interaction with specific receptors on the surface of target cells. This interaction can trigger various intracellular signaling pathways, leading to biological effects such as platelet aggregation, chemotaxis, and modulation of immune responses. The peptide may also interact with other chemokines, enhancing or inhibiting their activities.
Comparaison Avec Des Composés Similaires
Composés similaires
(Gln18)-PF4 (1-14) (humain) : Un autre fragment de PF4, englobant les acides aminés 1 à 14.
(Gln18)-PF4 (23-36) (humain) : Un fragment couvrant les acides aminés 23 à 36.
(Gln18)-PF4 (37-70) (humain) : Un fragment plus grand comprenant les acides aminés 37 à 70.
Unicité
(Gln18)-PF4 (15-22) (humain) est unique en raison de sa séquence spécifique et des activités biologiques associées à cette région du PF4. Ses interactions et ses effets peuvent différer considérablement de ceux d'autres fragments, ce qui en fait un outil précieux pour étudier les relations structure-fonction au sein du PF4 et son rôle dans divers processus physiologiques.
Propriétés
IUPAC Name |
2-[[1-[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69N15O13/c1-17(2)27(51-29(58)20(11-12-25(39)57)47-30(59)23(16-54)50-34(63)28(19(4)56)52-32(61)26(40)18(3)55)33(62)48-21(8-5-13-45-37(41)42)35(64)53-15-7-10-24(53)31(60)49-22(36(65)66)9-6-14-46-38(43)44/h17-24,26-28,54-56H,5-16,40H2,1-4H3,(H2,39,57)(H,47,59)(H,48,62)(H,49,60)(H,50,63)(H,51,58)(H,52,61)(H,65,66)(H4,41,42,45)(H4,43,44,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUJXRVVDMPRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69N15O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
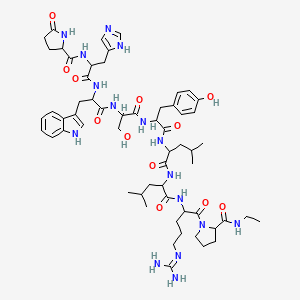
![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)


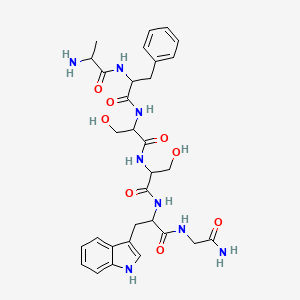

![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
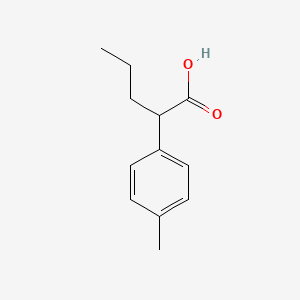

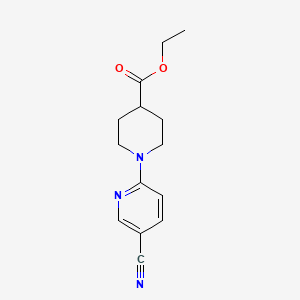
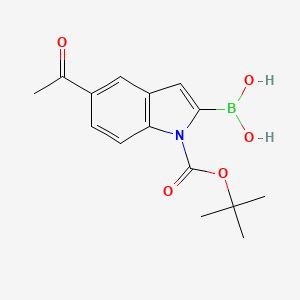
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
